molecular formula C17H19FN2O2 B15180701 N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide CAS No. 94030-95-2

N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide

Cat. No.: B15180701
CAS No.: 94030-95-2
M. Wt: 302.34 g/mol
InChI Key: HNSPHBVGTCNGOE-UHFFFAOYSA-N
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Description

N-[3-[(3-Fluorophenyl)methylamino]-2-hydroxypropyl]benzamide is a synthetic organic compound with the molecular formula C 17 H 19 FN 2 O 2 and a molecular weight of 302.35 g/mol . This benzamide derivative is registered under CAS number 94030-95-2 and is characterized by key physicochemical properties including a calculated density of 1.205 g/cm³, a high boiling point of approximately 547.9°C at 760 mmHg, and a flash point of 285.1°C . The compound's structure features both benzamide and fluorophenyl methylamino hydroxypropyl moieties, which are characteristic of a class of molecules with potential for diverse pharmacological investigation. This product is presented for research purposes as part of chemical libraries for screening and experimental studies. Benzamide derivatives as a class have demonstrated significant research value in medicinal chemistry, with published studies showing various analogs exhibit antiproliferative activity against human cancer cell lines, including K562 chronic myelogenous leukemia, MCF-7 breast cancer, HTC-116 and HT26 colon carcinoma, and NCI H460 non-small cell lung cancer cells . Additional research applications for structurally related compounds include investigation as opioid receptor antagonists, with particular interest in the κ opioid receptor system which is implicated in stress, anxiety, and addiction pathways . The structural features of this compound, including the fluorophenyl group and hydroxypropyl linkage, suggest potential for further chemical modification and structure-activity relationship studies. Applications: This compound is suitable for use in pharmaceutical research, chemical biology studies, and as a building block for the synthesis of more complex molecules. It may be utilized in in vitro assay development, receptor binding studies, and as a reference standard in analytical chemistry. Handling and Storage: Store in a cool, dry place at room temperature. Protect from light and moisture. Note: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling procedures.

Properties

CAS No.

94030-95-2

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

IUPAC Name

N-[3-(3-fluoro-N-methylanilino)-2-hydroxypropyl]benzamide

InChI

InChI=1S/C17H19FN2O2/c1-20(15-9-5-8-14(18)10-15)12-16(21)11-19-17(22)13-6-3-2-4-7-13/h2-10,16,21H,11-12H2,1H3,(H,19,22)

InChI Key

HNSPHBVGTCNGOE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CNC(=O)C1=CC=CC=C1)O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide typically involves the reaction of 3-fluorobenzylamine with 3-chloropropane-1,2-diol, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, maintaining strict control over reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol .

Scientific Research Applications

N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzamide Core

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Contains a 3-methylbenzamide core and a 2-hydroxy-1,1-dimethylethyl side chain.
  • Key differences: Lacks the fluorine atom and methylamino group present in the target compound. Features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H functionalization reactions, unlike the target compound.
  • Applications : Primarily explored in catalysis rather than medicinal chemistry.
N-(2,3-Difluorophenyl)-2-fluorobenzamide ()
  • Structure : Contains two fluorine atoms on the phenyl ring and a simpler amide linkage.
  • Key differences: The difluorophenyl group increases electronegativity and lipophilicity compared to the mono-fluorinated target compound. Lacks the hydroxypropyl backbone, reducing conformational flexibility.
  • Relevance : Fluorine substitution patterns influence hydrogen-bonding interactions and crystal packing, as shown in crystallographic studies .
Compound 7a (CDD-1431) ()
  • Structure : A complex benzamide with methoxy, sulfonamide, and piperazine substituents.
  • Key differences: Designed as a BMPR2-selective kinase inhibitor, highlighting its therapeutic targeting versus the unspecified biological role of the target compound.
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide derivatives (–6, 9)
  • Structure: Share the 2-hydroxypropyl backbone but incorporate dihydroisoquinoline or pyridinyl groups.
  • Synthesis involves multi-step protocols (e.g., Buchwald–Hartwig coupling) compared to simpler routes for the target compound .
Flutolanil and Mepronil (–12)
  • Structures : N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide (flutolanil) and 2-methyl-N-(3-isopropoxyphenyl)benzamide (mepronil).
  • Key differences: Feature isopropoxy and trifluoromethyl groups instead of fluorophenylmethylamino side chains.

Stereochemical Considerations

Enantiomerically Pure N-(2,3-Dihydroxypropyl)arylamides ()
  • Structure : Chiral 2,3-dihydroxypropyl backbone with aryl substituents.
  • Key differences: Synthesized via enantioselective oxidative esterification, emphasizing the role of stereochemistry in biological activity.

Biological Activity

N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide is a synthetic compound notable for its diverse biological activities, particularly as an inhibitor of specific receptors involved in inflammatory responses and pain pathways. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure consisting of a benzamide moiety linked to a hydroxypropyl group and a fluorinated phenyl group. The molecular formula and specific functional groups contribute to its pharmacological properties, enhancing its potential therapeutic applications.

Research indicates that compounds with similar structures often target the P2X7 receptor, which plays a crucial role in mediating inflammatory responses. The inhibition of this receptor can lead to significant therapeutic implications for conditions such as chronic pain and inflammatory disorders. The unique combination of fluorinated phenyl groups and hydroxypropyl linkages in this compound enhances its binding affinity compared to other compounds, potentially leading to improved clinical outcomes.

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureBiological Activity
N-(4-fluorophenyl)-N-(2-hydroxyethyl)benzamideStructureP2X7 receptor antagonist
4-(3-fluorophenyl)-N-(hydroxyethyl)anilineStructureAnti-inflammatory properties
2-hydroxy-N-(3-methylphenyl)benzamideStructureModulates pain pathways

This compound exhibits enhanced specificity for its target receptors, which may lead to better therapeutic profiles in clinical applications.

Case Studies and Research Findings

  • Inflammatory Response Modulation : A study investigating the effects of similar benzamide derivatives on inflammatory pathways found that compounds targeting the P2X7 receptor could significantly reduce pro-inflammatory cytokine release in vitro. This suggests that this compound may possess similar anti-inflammatory properties.
  • Antitumor Activity : Although primarily focused on receptor inhibition, preliminary findings indicate potential antitumor activity in related compounds. For instance, derivatives exhibiting structural similarities have shown inhibitory effects on tumor cell growth in various cancer models, highlighting the need for further investigation into the antitumor potential of this compound .

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